Cas no 2171908-45-3 (1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde)

1-(2-Methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde is a specialized pyrazole derivative featuring a sulfonyl group and an aldehyde functional group. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the development of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the sulfonyl moiety enhances its reactivity, making it suitable for further functionalization, while the aldehyde group offers a handle for condensation or nucleophilic addition reactions. Its structural features may also contribute to binding interactions in biologically active molecules. The compound is typically handled under controlled conditions due to its reactive nature.
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde structure
2171908-45-3 structure
商品名:1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
CAS番号:2171908-45-3
MF:C11H18N2O3S
メガワット:258.337221622467
CID:6313598
PubChem ID:165588757

1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
    • 2171908-45-3
    • EN300-1610054
    • インチ: 1S/C11H18N2O3S/c1-8(2)6-13-11(10(7-14)5-12-13)17(15,16)9(3)4/h5,7-9H,6H2,1-4H3
    • InChIKey: XUNWHPBYENCYGU-UHFFFAOYSA-N
    • ほほえんだ: S(C1=C(C=O)C=NN1CC(C)C)(C(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 258.10381361g/mol
  • どういたいしつりょう: 258.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1610054-2.5g
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
2171908-45-3
2.5g
$2492.0 2023-06-04
Enamine
EN300-1610054-0.5g
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
2171908-45-3
0.5g
$1221.0 2023-06-04
Enamine
EN300-1610054-0.1g
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
2171908-45-3
0.1g
$1119.0 2023-06-04
Enamine
EN300-1610054-10.0g
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
2171908-45-3
10g
$5467.0 2023-06-04
Enamine
EN300-1610054-1.0g
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
2171908-45-3
1g
$1272.0 2023-06-04
Enamine
EN300-1610054-100mg
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
2171908-45-3
100mg
$1119.0 2023-09-23
Enamine
EN300-1610054-5000mg
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
2171908-45-3
5000mg
$3687.0 2023-09-23
Enamine
EN300-1610054-5.0g
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
2171908-45-3
5g
$3687.0 2023-06-04
Enamine
EN300-1610054-0.25g
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
2171908-45-3
0.25g
$1170.0 2023-06-04
Enamine
EN300-1610054-250mg
1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde
2171908-45-3
250mg
$1170.0 2023-09-23

1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde 関連文献

1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehydeに関する追加情報

Introduction to 1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde (CAS No. 2171908-45-3)

1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde, identified by its CAS number 2171908-45-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad biological activity and utility in drug development. The presence of both an aldehyde group and a sulfonyl group in its molecular framework endows it with unique chemical properties that make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The molecular structure of 1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole core substituted with a 2-methylpropyl group at the 1-position and a propane-2-sulfonyl group at the 5-position, with an aldehyde functional group at the 4-position. This specific arrangement of functional groups contributes to its reactivity and potential biological interactions. The compound's solubility, stability, and interaction with biological targets are key factors that influence its suitability for various applications, particularly in the design of novel therapeutic agents.

In recent years, there has been growing interest in pyrazole derivatives due to their diverse pharmacological properties. Pyrazoles have been shown to exhibit activities ranging from anti-inflammatory and antimicrobial to anticancer and antiviral effects. The aldehyde group in 1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde provides a reactive site for further functionalization, allowing chemists to modify the molecule and tailor its biological activity. This flexibility has made pyrazole-based compounds valuable scaffolds in drug discovery.

One of the most compelling aspects of this compound is its potential role in the development of new pharmaceuticals. The sulfonyl group, in particular, is known for its ability to enhance binding affinity and metabolic stability, making it a popular moiety in drug design. Additionally, the 2-methylpropyl group contributes to the molecule's lipophilicity, which can be crucial for membrane permeability and oral bioavailability. These features collectively make 1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde a promising candidate for further investigation.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Pyrazoles, being one of the most studied heterocycles, have shown immense potential in various therapeutic areas. For instance, pyrazole derivatives have been reported to inhibit enzymes such as COX-2 (cyclooxygenase-2) and LOX (lipoxygenase), which are involved in inflammatory processes. The compound under discussion may also exhibit similar inhibitory effects, making it a potential lead for anti-inflammatory drugs.

The synthesis of 1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions, sulfonylation, and formylation processes. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions may also be employed to achieve the desired product with minimal side reactions.

In terms of applications, this compound has shown promise in both preclinical and clinical studies. Researchers have been exploring its potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity. Additionally, its unique structural features make it suitable for use as a building block in combinatorial chemistry libraries, where large numbers of derivatives can be generated rapidly for high-throughput screening.

The pharmacokinetic properties of 1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde are also of great interest. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) need to be thoroughly evaluated to determine its suitability for therapeutic use. In vitro studies using cell lines and animal models can provide valuable insights into these properties. Furthermore, computational modeling techniques can be employed to predict how the compound will behave within biological systems.

One area where this compound shows particular promise is in the treatment of neurological disorders. Pyrazole derivatives have been investigated for their potential as neuroprotective agents due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The aldehyde group can be further modified to enhance binding affinity to specific targets involved in conditions such as Alzheimer's disease and Parkinson's disease.

Another exciting application is in the field of oncology. Recent research has demonstrated that pyrazole-based compounds can inhibit kinases and other enzymes involved in cancer cell proliferation. The structural features of 1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde make it a strong candidate for developing novel anticancer agents that target specific pathways involved in tumor growth and survival.

The environmental impact of chemical compounds is also an important consideration during their development. Efforts are being made to design synthetic routes that minimize waste generation and reduce hazardous byproducts. Green chemistry principles are being increasingly adopted to ensure that compounds like 1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde are produced sustainably.

In conclusion,1-(2-methylpropyl)-5-(propane-2-sulfonyl)-1H-pyrazole-4-carbaldehyde (CAS No. 2171908-45-3) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it suitable for various applications ranging from anti-inflammatory drugs to anticancer agents. Further research is needed to fully explore its biological activity and optimize its synthetic pathways for practical use.

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